2-(3-Bromophenyl)furan

概要

説明

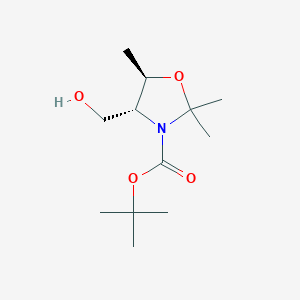

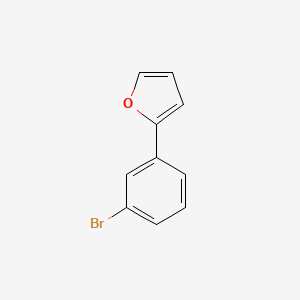

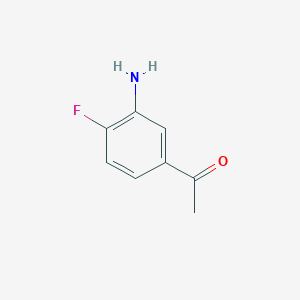

2-(3-Bromophenyl)furan is a chemical compound with the molecular formula C10H7BrO . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .

Synthesis Analysis

The synthesis of furan compounds, including 2-(3-Bromophenyl)furan, involves various methods such as the Paal-Knorr Furan Synthesis, gold-catalyzed cyclizations of diols and triols, and the elimination pathway of stereochemically defined β-halovinyl ketones .Molecular Structure Analysis

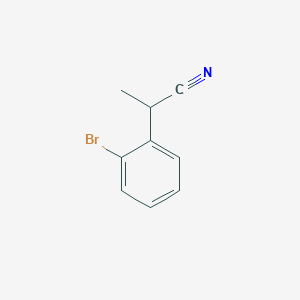

The molecular structure of 2-(3-Bromophenyl)furan consists of a furan ring attached to a bromophenyl group . The exact mass of the compound is 221.96803 g/mol .Physical And Chemical Properties Analysis

2-(3-Bromophenyl)furan has a molecular weight of 223.07 g/mol, a density of 1.451g/cm3, and a boiling point of 266.829ºC at 760 mmHg . It has a topological polar surface area of 13.1 Ų and a complexity of 149 .科学的研究の応用

Antibacterial Activity

Furan derivatives have taken on a special position in the realm of medicinal chemistry . They exhibit remarkable therapeutic efficacy and have been used to create numerous innovative antibacterial agents . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .

Antimicrobial Drugs

Furan-containing compounds are one of the most powerful tools in the fight against bacterial strain-caused infection . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Therapeutic Advantages

Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Pharmaceuticals Production

Furan is used to produce pharmaceuticals . It is a key starting material for a variety of industries for the preparation of many useful products .

Resin Production

Furan is used in the production of resin . It is a green and environmentally friendly material .

Agrochemicals Production

Furan is used in the production of agrochemicals . It is processed from furfural, which is an organic compound obtained from biomass feedstock .

Lacquers Production

Furan is used in the production of lacquers . It is a key starting material for a variety of industries for the preparation of many useful products .

Nematocide

Furfural, a derivative of furan, finds application as a nematocide . It has replaced methyl bromide, carbamates, and phosphide-based chemicals .

Safety and Hazards

作用機序

Target of Action

Furan derivatives have been found to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Furan derivatives have been known to participate in various biological activities . For instance, they have been used in the synthesis of drugs, antifungal agents, and ligands or as monomers for the production of fluorescent materials .

Pharmacokinetics

Furan derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Furan derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It is known that the suzuki–miyaura coupling reaction, in which furan derivatives participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

特性

IUPAC Name |

2-(3-bromophenyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTIZEZABLIGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442457 | |

| Record name | 2-(3-bromophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)furan | |

CAS RN |

85553-51-1 | |

| Record name | 2-(3-Bromophenyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85553-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-bromophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1278436.png)